molecular formula C20H22N4O2 B6619690 N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 5499-13-8

N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B6619690
CAS No.: 5499-13-8
M. Wt: 350.4 g/mol
InChI Key: BUTHITKWPVSBFS-UHFFFAOYSA-N
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Description

N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, or N-CPMPC, is a small molecule that has been used in a variety of scientific research applications. N-CPMPC is a highly selective, non-competitive antagonist of the NMDA receptor (NMDAR). It is a potent inhibitor of the NMDAR-mediated calcium influx, which is believed to be involved in a variety of physiological and biochemical processes. N-CPMPC has been used in a variety of laboratory experiments to study the role of the NMDAR in brain function, as well as to assess the effects of drugs on the NMDAR.

Mechanism of Action

N-CPMPC is a highly selective, non-competitive antagonist of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. It binds to the this compound and blocks the this compound-mediated calcium influx. This action is believed to be involved in a variety of physiological and biochemical processes, including learning and memory.
Biochemical and Physiological Effects
N-CPMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the this compound-mediated calcium influx, which is involved in a variety of physiological and biochemical processes. N-CPMPC has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. In addition, N-CPMPC has been shown to modulate the activity of various enzymes, including nitric oxide synthase and cyclooxygenase.

Advantages and Limitations for Lab Experiments

N-CPMPC has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective, non-competitive antagonist of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, which makes it useful for studying the effects of various drugs on the this compound. Another advantage is that it is a potent inhibitor of the this compound-mediated calcium influx, which is involved in a variety of physiological and biochemical processes. However, one limitation is that it is not very soluble in water, which can make it difficult to use in experiments.

Future Directions

N-CPMPC has a variety of potential future applications. One potential future application is to study the effects of various diseases on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. Another potential future application is to study the effects of various drugs on the this compound. In addition, N-CPMPC could be used to study the effects of various neurotransmitters on the this compound, as well as to study the effects of various drugs on the this compound. Finally, N-CPMPC could be used to study the effects of various diseases on the this compound, as well as to study the effects of various drugs on the this compound.

Synthesis Methods

N-CPMPC is synthesized by the reaction of 2-cyclohexylpyrazol-3-yl acetic acid with 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane and at a temperature of 30°C. The reaction proceeds in two steps: first, the 2-cyclohexylpyrazol-3-yl acetic acid is converted to the corresponding acid chloride, which is then reacted with the 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide to form the desired product.

Scientific Research Applications

N-CPMPC has been used in a variety of scientific research applications. It has been used to study the role of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in brain function, as well as to assess the effects of drugs on the this compound. N-CPMPC has also been used to study the effects of various neurotransmitters on the this compound. In addition, N-CPMPC has been used to study the effects of various drugs on the this compound, as well as to study the effects of various diseases on the this compound.

Properties

IUPAC Name

N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-18(19(23-26-14)15-8-4-2-5-9-15)20(25)22-17-12-13-21-24(17)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTHITKWPVSBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=NN3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366514
Record name N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5499-13-8
Record name N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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